9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine
Description
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine characterized by a rigid azabicyclo[3.3.1]nonane scaffold substituted with a cyclopropyl group at the 9-position and an amine group at the 3-position. Key properties include:
- Molecular formula: C₁₁H₂₀N₂
- Average mass: 180.295 g/mol
- Monoisotopic mass: 180.162649 g/mol
- ChemSpider ID: 25994452
- Storage: Requires storage at 2–8°C under inert atmosphere .
This compound’s bicyclic structure confers conformational rigidity, making it a valuable intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors .
Structure
3D Structure
Properties
IUPAC Name |
9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c12-8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBBQZVAAHKYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with cyclopropylamine under specific conditions. One common method includes the reductive amination of the 9-azabicyclo[3.3.1]nonan-3-one derivative in the presence of a reducing agent such as sodium triacetoxyhydridoborate . The reaction is usually carried out in a suitable solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts, such as ruthenium complexes, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Raney nickel, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted azabicyclo compounds.
Scientific Research Applications
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and activity.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to efficiently catalyze the oxidation of alcohols to carbonyl compounds, which is facilitated by its unique azabicyclo structure . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
The azabicyclo[3.3.1]nonane scaffold is versatile, with modifications at the 3- and 9-positions significantly altering physicochemical and biological properties. Below is a systematic comparison:
Substituent Effects at the 9-Position
Key Observations:
Substituent Effects at the 3-Position
Key Observations:
- Acylation/Carbamation: Modifications like benzamide or carbamate groups enhance binding to receptors (e.g., adenosine receptors) by introducing hydrogen-bonding motifs .
- Aryl Substitutions : Bromophenyl or fluorophenyl groups () improve target affinity through hydrophobic or halogen bonding interactions .
Stereochemical and Conformational Considerations
- Ring Puckering: The azabicyclo[3.3.1]nonane scaffold adopts a boat-chair conformation, with substituents influencing puckering amplitude (q) and phase angle (φ) as defined by Cremer and Pople . This impacts interactions with planar binding pockets (e.g., serotonin receptors) .
Biological Activity
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS No. 1210659-07-6) is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. This compound is characterized by a cyclopropyl group, which influences its chemical reactivity and biological interactions.
- Molecular Formula : CHN
- Molecular Weight : 180.29 g/mol
- Structure : The compound features a bicyclic structure that includes a nitrogen atom in the ring, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Oxidation Reactions : This compound can catalyze the oxidation of alcohols to carbonyl compounds, which is significant in synthetic organic chemistry and potential therapeutic applications .
- Biological Targets : Research indicates that it may interact with specific proteins or enzymes, although detailed studies are still ongoing to elucidate these interactions fully.
Biological Activity
Recent studies have explored the biological properties of this compound, focusing on its potential as an antimicrobial and antiviral agent:
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits activity against certain bacterial strains, indicating its potential as a lead compound in antibiotic development .
- Antiviral Activity : Some studies have hinted at antiviral properties, although comprehensive data is limited. Further research is necessary to establish efficacy and mechanisms of action against viral pathogens.
Research Findings
A summary of key findings from various studies is presented below:
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antibacterial effects of the compound against E. coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
-
Case Study on Synthetic Applications :
- Researchers utilized this compound as a precursor in synthesizing more complex molecules, demonstrating its versatility in organic synthesis.
Q & A
Q. Basic
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) to quantify purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect impurities .
- Elemental Analysis : Validation of C, H, N content to ensure stoichiometric consistency .
How should the compound be stored to maintain stability?
Basic
Store under inert atmosphere (argon or nitrogen) at room temperature to prevent oxidation or hygroscopic degradation. Avoid prolonged exposure to light, as UV radiation may induce structural isomerization .
How can researchers design experiments to evaluate receptor binding selectivity?
Q. Advanced
- Radioligand Binding Assays : Use - or -labeled ligands (e.g., adenosine receptor subtypes) to measure IC values. Competitive binding studies with HEK-293 cells expressing recombinant receptors can elucidate subtype selectivity .
- Functional Assays : cAMP accumulation or calcium flux assays to assess agonist/antagonist activity .
- Control Experiments : Include structurally related analogs (e.g., 9-methyl derivatives) to isolate cyclopropyl-specific effects .
What computational strategies predict interactions with biological targets?
Q. Advanced
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. Focus on cyclopropyl group orientation in binding pockets (e.g., adenosine A receptor) .
- MD Simulations : Assess binding stability over 100-ns trajectories with AMBER or GROMACS. Analyze hydrogen bonding and hydrophobic interactions .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Structural Reanalysis : Verify compound identity via X-ray or 2D NMR if discrepancies arise (e.g., stereochemical misassignment) .
- Assay Optimization : Standardize cell lines, buffer conditions, and endpoint measurements. For example, adenosine receptor assays may vary due to endogenous receptor expression levels .
- Meta-Analysis : Compare data across analogs (e.g., 9-benzyl vs. 9-cyclopropyl derivatives) to identify substituent-specific trends .
What strategies optimize synthetic yield while minimizing by-products?
Q. Advanced
- Reaction Condition Screening : Test solvents (e.g., THF vs. DCM), temperatures, and catalysts (e.g., Pd/C for hydrogenation) to maximize yield .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., over-reduced intermediates) and adjust stoichiometry .
- Flow Chemistry : Continuous flow systems improve reaction control and scalability for multi-step syntheses .
What are the implications of stereochemistry on pharmacological activity?
Advanced
Endo configurations often exhibit higher receptor affinity due to optimal spatial alignment. For example, (3-endo)-9-methyl derivatives show enhanced adenosine A receptor binding compared to exo isomers. Stereochemical purity (>99% ee) is critical for in vivo studies to avoid off-target effects .
How to validate target engagement in cellular models?
Q. Advanced
- Knockout Models : CRISPR-Cas9-mediated deletion of target receptors to confirm ligand specificity .
- Biochemical Profiling : Western blotting or ELISA to measure downstream signaling markers (e.g., phosphorylated kinases) .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (K, k/k) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
